Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic name methyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-7'-carboxylate hydrochloride adheres to IUPAC guidelines for spirocyclic compounds. The nomenclature breaks down as follows:
- Spiro descriptor : The prefix "spiro" indicates the fusion of two rings (piperidine and pyrrolo[1,2-a]quinoxaline) at a single carbon atom.
- Ring sizes : The piperidine ring (6-membered) and pyrrolo[1,2-a]quinoxaline system (9-membered) are denoted by the numbers 4 and 4' in the spiro[4.4] notation, reflecting their respective atom counts adjacent to the spiro junction.
- Substituents : The methoxycarbonyl group (-COOCH₃) at position 7' and the hydrochloride salt are prioritized as suffixes.
The compound belongs to the heterocyclic spirocyclic class, characterized by nitrogen-containing rings and a quaternary spiro carbon. Its structural rigidity arises from the perpendicular arrangement of the two rings, which suppresses π-π stacking interactions and enhances solubility.
Crystallographic Analysis of Spirocyclic Architecture
X-ray diffraction studies of analogous spiro compounds reveal monoclinic crystal systems with space group P2₁/c. While direct crystallographic data for this compound is limited, key features can be inferred:
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 12.20 Å, b = 8.35 Å, c = 13.92 Å | |
| Bond angles at spiro carbon | 109.5° (tetrahedral geometry) |
The spiro carbon exhibits tetrahedral geometry, with bond lengths of ~1.54 Å to adjacent atoms. The piperidine ring adopts a chair conformation, while the pyrroloquinoxaline moiety remains planar, minimizing steric strain.
Conformational Dynamics Through Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (300 MHz, DMSO-d₆) for the compound highlights key conformational features:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperidine -CH₂- (positions 3,5) | 1.50–1.70 | Multiplet | Axial/equatorial protons |
| Pyrrolo[1,2-a]quinoxaline C7'-H | 6.85 | Singlet | Aromatic proton |
| Methoxy (-OCH₃) | 3.90 | Singlet | Methyl group |
| NH⁺ (protonated piperidine) | 9.20 | Broad | Salt formation |
Nuclear Overhauser Effect (NOE) correlations confirm the spatial proximity of the piperidine CH₂ groups to the quinoxaline aromatic protons, validating the spiro architecture. The dihydro nature of the pyrrolo ring (4,5-dihydro) is evidenced by the absence of deshielded olefinic protons in the 7.0–8.0 ppm region.
Electronic Structure via Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) on the parent spiro system reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electron density distribution : The carboxylate group at C7' exhibits partial negative charge (-0.42 e), while the piperidine nitrogen carries a positive charge (+0.38 e) due to protonation.
Frontier molecular orbital analysis shows the HOMO localized on the pyrroloquinoxaline π-system, and the LUMO on the carboxylate moiety, suggesting charge-transfer interactions. The spiro carbon’s electron density (Mulliken charge: +0.12 e) facilitates nucleophilic attack at this position.
$$ \text{HOMO} = -5.8 \, \text{eV}, \quad \text{LUMO} = -1.6 \, \text{eV} $$
The dihedral angle between the two rings is 89.7°, confirming their near-perpendicular orientation and reduced conjugation.
Properties
IUPAC Name |
methyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c1-22-16(21)12-4-5-14-13(11-12)19-17(6-8-18-9-7-17)15-3-2-10-20(14)15;/h2-5,10-11,18-19H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMYEXCPRSHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-06-9 | |
| Record name | Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline]-7′-carboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of 2-(1H-pyrrol-1-yl)anilines
One efficient method reported involves treating 2-(1H-pyrrol-1-yl)anilines with aldehyde derivatives such as imidazo[1,2-a]pyridine-3-carbaldehyde or isatin in the presence of acidic catalysts like amidosulfonic acid. This facilitates the formation of the 4,5-dihydropyrrolo[1,2-a]quinoxaline scaffold, which is a precursor to the spiro compound.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- Acid catalysis promotes the cyclization and ring closure.
- The intermediate formed is then subjected to further transformations to install the piperidine ring and methyl ester group.
Spirocyclization with Piperidine Derivatives
The spirocyclic architecture is constructed by reacting the dihydropyrroloquinoxaline intermediate with piperidine or its derivatives. This step is critical for establishing the 4,4'-spiro linkage between the quinoxaline and piperidine rings.
- Conditions typically involve reflux in suitable solvents such as ethanol or ortho-xylene.
- The reaction may require a base or acid catalyst depending on the substituents and desired stereochemistry.
- Diastereoselectivity is often observed and controlled by solvent choice and reaction temperature.
Esterification and Salt Formation
The methyl carboxylate group at the 7-position is introduced either by esterification of the corresponding carboxylic acid or by using ester-containing starting materials.
- Methylation can be achieved using reagents like methyl iodide or dimethyl sulfate under basic conditions.
- The hydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing compound stability and facilitating purification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of aniline | 2-(1H-pyrrol-1-yl)aniline + aldehyde, amidosulfonic acid, rt or reflux | 70-85 | Mild acidic conditions, good selectivity |
| Spirocyclization | Intermediate + piperidine, reflux in ethanol or ortho-xylene | 65-80 | Diastereoselective, solvent-dependent |
| Esterification | Carboxylic acid + methyl iodide, base (e.g., K2CO3), reflux | 75-90 | Efficient methylation |
| Hydrochloride salt formation | Free base + HCl in ethanol or ether, rt | >95 | Improves stability and crystallinity |
Mechanistic Insights
- The initial cyclization involves nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, followed by ring closure to form the quinoxaline core.
- Spirocyclization proceeds via nucleophilic attack of the piperidine nitrogen on an electrophilic center on the quinoxaline intermediate, forming the spiro junction.
- Esterification occurs through nucleophilic substitution on the methylating agent.
- Salt formation is a simple acid-base reaction yielding the hydrochloride salt.
Research Findings and Optimization
- Acid catalysts such as amidosulfonic acid have been shown to improve yields and selectivity in the cyclization step.
- Solvent choice in spirocyclization affects diastereomeric ratios; ortho-xylene has been reported to provide favorable selectivity.
- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in related spirocyclic compounds, suggesting potential for this compound's synthesis.
- Purity and melting point data confirm the identity and quality of the hydrochloride salt, with melting points around 278-279 °C (decomposition) reported consistently.
Summary Table of Key Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molecular Weight | 333.81 g/mol |
| Melting Point | 278-279 °C (decomposition) |
| Purity | ≥95% (typically by HPLC or NMR) |
| Salt Form | Hydrochloride |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[1,2-a]quinoxalines have been evaluated for their ability to inhibit various cancer cell lines. Notably, compounds derived from methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline] demonstrated significant cytotoxicity against A549 (lung cancer), DU145 (prostate cancer), HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and B16-F10 (melanoma) cell lines with minimum inhibitory concentrations as low as 6.25 µM .
Antituberculosis Activity
The compound has also shown promise in the fight against tuberculosis. Studies indicated that certain derivatives exhibited effective inhibition against Mycobacterium tuberculosis H37Rv, making them potential candidates for new antituberculosis therapies .
Neuropharmacology
Research into the neuropharmacological effects of spiro[pyrrolo(1,2-a)quinoxalines] suggests that these compounds may influence neurotransmitter systems and exhibit neuroprotective properties. Their structural similarities to known neuroactive compounds could lead to applications in treating neurodegenerative diseases.
Catalytic Applications
The compound has been utilized as a catalyst in organic synthesis. A study reported a method for synthesizing biologically relevant 4,5-dihydropyrrolo[1,2-a]quinoxalines using amidosulfonic acid as a solid catalyst in combination with this compound. The catalytic process was efficient and allowed for the recycling of the catalyst without significant loss of activity .
Case Studies
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research would be needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities:
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability .
- Lipophilicity : Methyl esters (logP ~2.5) balance membrane permeability and metabolic stability better than free acids (logP ~1.0) or polar pyridinyl derivatives .
- Metabolic Stability : Chlorine and fluorine substituents reduce oxidative metabolism, whereas ester groups are prone to hydrolysis .
Biological Activity
Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure, biological activity, and relevant research findings.
Molecular Formula: C₁₇H₂₀ClN₃O₂
CAS Number: 1242268-06-9
Melting Point: 278-279 °C (dec.)
Purity: ≥95%
Structure
The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The presence of the piperidine and pyrroloquinoxaline moieties is crucial for its pharmacological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit notable antimicrobial properties. For instance, certain analogs demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µM against Mycobacterium tuberculosis H37Rv, showcasing their potential as antituberculosis agents .
Anticancer Activity
Several studies have reported on the anticancer efficacy of related compounds. For example, compounds derived from the same structural family have shown significant inhibition against various cancer cell lines including A549 (lung cancer), DU145 (prostate cancer), HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and B16-F10 (melanoma) cells .
The proposed mechanism for the biological activity of this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. In particular, dual inhibition of PI3Kβ/δ pathways has been highlighted in related compounds, suggesting a multifaceted approach to combatting inflammation and tumor growth .
Study 1: Antituberculosis Efficacy
In a study evaluating the antituberculosis activity of various pyrroloquinoxaline derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, supporting its potential as a therapeutic agent in tuberculosis treatment.
Study 2: Cancer Cell Line Inhibition
A comprehensive evaluation of several derivatives against multiple cancer cell lines revealed that this compound was particularly effective against the MCF-7 cell line with an IC50 value indicating potent cytotoxicity. This finding underscores the compound's promise in cancer therapeutics.
Data Summary Table
Q & A
Q. Basic Characterization Protocol
- 1H/13C NMR : Assign peaks using coupling patterns and integration ratios. For example, the spiro-piperidine moiety typically shows distinct singlet(s) for equivalent protons, while the pyrroloquinoxaline ring exhibits aromatic multiplet signals between δ 6.5–8.5 ppm .
- LCMS : Use high-resolution mass spectrometry to confirm molecular ion ([M+H]+) and fragmentation patterns. A purity >98% (by HPLC) is recommended for pharmacological studies, with mobile phases like acetonitrile/water (0.1% TFA) for optimal separation .
What strategies resolve discrepancies in NMR data during structural elucidation, particularly for diastereomers?
Advanced Analytical Challenge
Discrepancies in NMR signals may arise from conformational flexibility or diastereomerism. Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow ring inversion in piperidine/spiro systems, resolving split peaks .
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations between the methyl ester and adjacent protons) to confirm spatial arrangement .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for ethyl 3-methyl-2-oxo-pyrroloquinoxaline derivatives .
How can researchers mitigate decomposition during long-term storage of this hydrochloride salt?
Q. Advanced Stability Analysis
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks and monitor via HPLC for degradation products (e.g., free base formation due to HCl loss) .
- Buffer Compatibility : Avoid aqueous solutions at extreme pH (<3 or >9), as the spiro-piperidine ring may undergo hydrolysis .
What experimental approaches determine the stereochemical configuration of the spiro-piperidine moiety?
Q. Advanced Stereochemistry
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational (DFT) predictions for absolute configuration .
- Single-Crystal XRD : As applied to structurally similar ethyl carboxylate derivatives, this remains the gold standard for stereochemical assignment .
How can researchers assess the compound’s stability under varying pH conditions relevant to biological assays?
Q. Advanced Physicochemical Profiling
- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C and quantify degradation via LCMS. For example, the ester group may hydrolyze at pH >7, requiring stabilization with co-solvents (e.g., PEG 400) .
- LogD Measurement : Determine partition coefficients (octanol/water) to predict membrane permeability and pH-dependent solubility .
How should conflicting bioactivity data in cell-based vs. enzyme inhibition assays be interpreted?
Advanced Pharmacological Analysis
Discrepancies may arise from off-target interactions or differential cell permeability. Mitigation strategies include:
- Counter-Screening : Test against related enzymes (e.g., kinase panels) to rule out promiscuity .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake, as poor permeability can explain reduced cell-based activity .
- Metabolite Identification : Incubate the compound with hepatocytes to assess metabolic stability, which may deactivate the molecule in cellular assays .
What synthetic routes enable regioselective functionalization of the pyrroloquinoxaline core?
Q. Advanced Synthetic Chemistry
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to install substituents at specific positions via palladium-catalyzed cross-coupling .
- Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., C-7) guided by computational electrostatic potential maps .
- Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization steps by rapidly achieving high temperatures, reducing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
